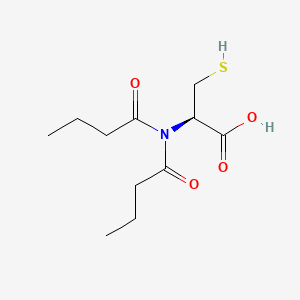
N,N'-Bis(1-oxobutyl)-L-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(1-oxobutyl)-L-cysteine: is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of two 1-oxobutyl groups attached to the nitrogen atoms of L-cysteine, an amino acid. The unique structure of N,N’-Bis(1-oxobutyl)-L-cysteine allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(1-oxobutyl)-L-cysteine typically involves the reaction of L-cysteine with butyric anhydride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the product.
Industrial Production Methods: In an industrial setting, the production of N,N’-Bis(1-oxobutyl)-L-cysteine may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of flow reactors allows for better control over the reaction parameters, such as temperature and pressure, and can lead to a more efficient and sustainable production process.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-Bis(1-oxobutyl)-L-cysteine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups in the compound that can interact with different reagents.
Common Reagents and Conditions:
Oxidation: The oxidation of N,N’-Bis(1-oxobutyl)-L-cysteine can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction is typically performed in an aqueous medium at a controlled temperature.
Reduction: Reduction reactions can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions are usually conducted in an organic solvent under inert conditions.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for these reactions include alkyl halides and acyl chlorides. The reactions are often carried out in the presence of a base to facilitate the substitution process.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or amines. Substitution reactions can lead to the formation of various derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: In chemistry, N,N’-Bis(1-oxobutyl)-L-cysteine is used as a building block for the synthesis of more complex molecules. Its unique structure allows it to participate in a variety of chemical transformations, making it a valuable intermediate in organic synthesis.
Biology: In biological research, N,N’-Bis(1-oxobutyl)-L-cysteine is studied for its potential role in cellular processes. It can be used as a probe to investigate the mechanisms of protein modification and enzyme activity.
Medicine: In the field of medicine, N,N’-Bis(1-oxobutyl)-L-cysteine is explored for its potential therapeutic applications. It may have antioxidant properties and could be used in the development of drugs for the treatment of oxidative stress-related diseases.
Industry: In industrial applications, N,N’-Bis(1-oxobutyl)-L-cysteine is used as an additive in various formulations. Its ability to undergo chemical reactions makes it a versatile compound for use in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism of action of N,N’-Bis(1-oxobutyl)-L-cysteine involves its interaction with specific molecular targets in the cell. The compound can undergo redox reactions, which can modulate the activity of enzymes and other proteins. The presence of the 1-oxobutyl groups allows it to form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. These interactions can affect various cellular pathways and processes, contributing to the compound’s biological activity.
Comparaison Avec Des Composés Similaires
N,N’-Bis(1-oxobutyl)-L-methionine: Similar to N,N’-Bis(1-oxobutyl)-L-cysteine, this compound contains 1-oxobutyl groups attached to the nitrogen atoms of L-methionine.
N,N’-Bis(1-oxobutyl)-L-serine: This compound features 1-oxobutyl groups attached to the nitrogen atoms of L-serine.
Uniqueness: N,N’-Bis(1-oxobutyl)-L-cysteine is unique due to the presence of the thiol group in L-cysteine, which can participate in redox reactions and form disulfide bonds. This property distinguishes it from other similar compounds and contributes to its versatility in chemical and biological applications.
Propriétés
Numéro CAS |
85038-49-9 |
|---|---|
Formule moléculaire |
C11H19NO4S |
Poids moléculaire |
261.34 g/mol |
Nom IUPAC |
(2R)-2-[di(butanoyl)amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C11H19NO4S/c1-3-5-9(13)12(10(14)6-4-2)8(7-17)11(15)16/h8,17H,3-7H2,1-2H3,(H,15,16)/t8-/m0/s1 |
Clé InChI |
FQEGSJAFMDXDSU-QMMMGPOBSA-N |
SMILES isomérique |
CCCC(=O)N([C@@H](CS)C(=O)O)C(=O)CCC |
SMILES canonique |
CCCC(=O)N(C(CS)C(=O)O)C(=O)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


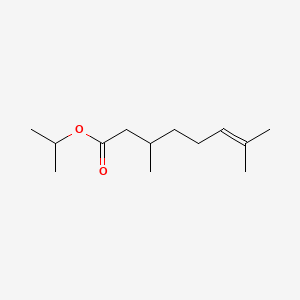
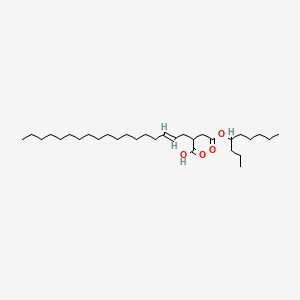

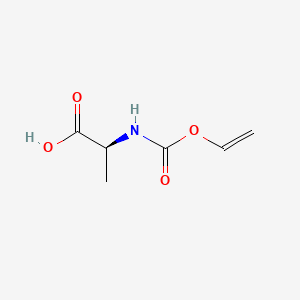
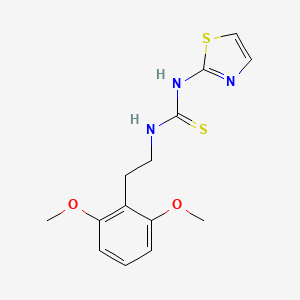


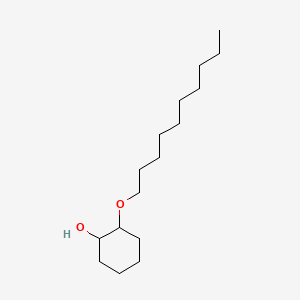
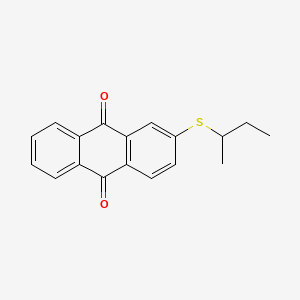
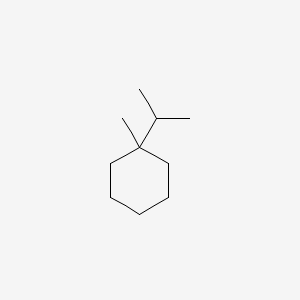
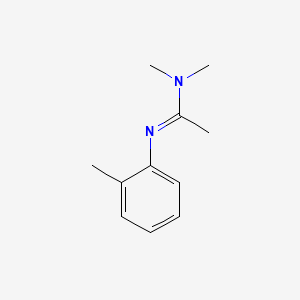
![2,6,7-Trioxabicyclo[2.2.2]octane-4-methanol](/img/structure/B12652522.png)


